Product packaging for 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol(Cat. No.:)

1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol

Cat. No.: B7944403
M. Wt: 226.29 g/mol
InChI Key: UTOAKAWOFOJOAM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenylethanol Chemistry

The parent compound, 1-phenylethanol (B42297), is a well-studied aromatic alcohol. nih.govwikipedia.org It serves as a foundational structure for a vast array of derivatives with diverse applications. The introduction of substituents onto the phenyl ring dramatically alters the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Substituted phenylethanols are integral components in the synthesis of pharmaceuticals, agrochemicals, and fragrances. For instance, fluorinated phenylethanols are precursors to various bioactive molecules, where the fluorine atom can enhance metabolic stability and binding affinity. The presence of an alcohol functional group provides a handle for further chemical transformations, such as oxidation to ketones, esterification, or dehydration to form styrenes. reddit.combyjus.com

The specific substitution pattern of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol, with substituents at the 1, 2, and 5 positions of the phenyl ring, creates a unique electronic and steric environment that can be exploited in targeted synthetic strategies.

Significance of Fluorinated Aromatic Ethers in Advanced Organic Synthesis Research

Research in this area focuses on developing new methods for the synthesis of fluorinated ethers and exploring their applications. fluorine1.ru These compounds are often used as key intermediates in the preparation of complex molecular targets. The presence of both a fluorine atom and an ether linkage on an aromatic ring can lead to desirable physicochemical properties, such as altered lipophilicity and improved membrane permeability, which are critical for the development of new therapeutic agents.

Overview of Research Trajectories for Aryl Alkyl Ethers and Substituted Alcohols

The study of aryl alkyl ethers is a cornerstone of organic chemistry. science.govresearchgate.net Current research is focused on the development of novel and more efficient methods for their synthesis, including cross-coupling reactions and direct C-H functionalization. rsc.orgnih.govnih.gov These ethers are prevalent in natural products and pharmaceuticals, making their synthesis a critical endeavor.

Similarly, substituted alcohols are a major class of organic compounds with extensive applications. nih.govmdpi.com Research in this field is driven by the need for stereoselective methods for their synthesis, as the chirality of the alcohol can have a profound impact on its biological activity. acs.org The development of catalysts for the asymmetric reduction of ketones to chiral alcohols is a particularly active area of investigation. Furthermore, the reactions of substituted alcohols, such as oxidation and substitution, are continuously being refined to improve efficiency and selectivity.

The compound this compound embodies the convergence of these research trajectories, combining the features of a fluorinated aryl alkyl ether with a chiral substituted alcohol.

Data Tables

Table 1: Physicochemical Properties of Related Phenylethanol Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
1-PhenylethanolC₈H₁₀O122.16204Parent aromatic alcohol nih.govwikipedia.org
2-PhenylethanolC₈H₁₀O122.16219-221Isomeric aromatic alcohol wikipedia.orgnih.gov
2,2-Difluoro-2-phenylethanolC₈H₈F₂O158.14Not availableContains a difluoromethyl group nih.gov
(R)-2,2,2-Trifluoro-1-phenylethanolC₈H₇F₃O176.14Not availableChiral trifluoromethylated alcohol bldpharm.com

Table 2: Representative Research on Functional Groups Present in this compound

Functional GroupArea of ResearchSignificanceRepresentative Reactions
Fluorinated Aromatic RingMedicinal Chemistry, Materials ScienceEnhanced metabolic stability, altered electronics nih.govacs.orgNucleophilic aromatic substitution, electrophilic fluorination
Aryl Alkyl EtherOrganic Synthesis, Natural ProductsCommon structural motif, synthetic handle science.govresearchgate.netnih.govWilliamson ether synthesis, Buchwald-Hartwig amination, C-H functionalization nih.gov
Substituted Secondary AlcoholAsymmetric Synthesis, Pharmaceutical ChemistryChiral building block, site for further modification nih.govmdpi.comacs.orgAsymmetric reduction of ketones, oxidation to ketones, esterification, dehydration reddit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19FO2 B7944403 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-9(2)6-7-16-13-5-4-11(14)8-12(13)10(3)15/h4-5,8-10,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOAKAWOFOJOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol and Analogues

Strategies for Carbon-Carbon Bond Formation at the Ethanol (B145695) Moiety

The construction of the ethanol side chain on the phenyl ring is a critical step in the synthesis of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol. This is typically achieved through the transformation of a carbonyl group, either a ketone or an aldehyde, at the appropriate position.

Reduction of Ketone Precursors (e.g., 5-Fluoro-2-(isopentyloxy)acetophenone)

A primary and straightforward method for synthesizing this compound is through the reduction of the corresponding ketone precursor, 5-Fluoro-2-(isopentyloxy)acetophenone. This transformation involves the conversion of the carbonyl group of the acetophenone (B1666503) into a hydroxyl group. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice, suitable for its selectivity for ketones and aldehydes.

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The ketone precursor is dissolved in the solvent, and the reducing agent is added portion-wise, often at a controlled temperature to manage the exothermic reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to quench the excess reducing agent and any borate (B1201080) esters formed, followed by extraction and purification of the desired alcohol.

Parameter Typical Conditions
Starting Material 5-Fluoro-2-(isopentyloxy)acetophenone
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol, Ethanol
Temperature 0 °C to room temperature
Workup Aqueous acid or base quench

Grignard or Organolithium Additions to Aldehyde Precursors

An alternative strategy for forming the ethanol moiety involves the addition of a methyl nucleophile to an aldehyde precursor, specifically 5-fluoro-2-(isopentyloxy)benzaldehyde. This approach utilizes organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) (an organolithium reagent). libretexts.org

In this reaction, the organometallic reagent acts as a source of a nucleophilic methyl group, which attacks the electrophilic carbonyl carbon of the aldehyde. The reaction must be conducted under anhydrous conditions, as organometallic reagents are highly reactive toward protic solvents like water. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. Following the addition of the organometallic reagent, an acidic workup is necessary to protonate the resulting alkoxide and yield the final secondary alcohol. This method allows for the direct formation of the carbon-carbon bond of the ethanol group. libretexts.org

Parameter Typical Conditions
Starting Material 5-Fluoro-2-(isopentyloxy)benzaldehyde
Reagent Methylmagnesium bromide or Methyllithium
Solvent Diethyl ether, Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Workup Aqueous acid (e.g., NH₄Cl solution)

Introduction of the Isopentyloxy Group

The isopentyloxy ether linkage is a key structural feature of the target molecule. Its introduction is generally accomplished through the etherification of a phenolic precursor.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it is well-suited for the synthesis of this compound from a phenolic precursor such as 5-fluoro-2-hydroxyacetophenone. masterorganicchemistry.comorganic-chemistry.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, an isopentyl halide (e.g., isopentyl bromide). masterorganicchemistry.comorganic-chemistry.org

A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. The choice of a primary alkyl halide, like isopentyl bromide, is crucial as it minimizes the competing elimination reaction. masterorganicchemistry.com

Mitsunobu Reaction in Aryl Alkyl Ether Formation

The Mitsunobu reaction provides a powerful and mild alternative for the formation of the aryl alkyl ether bond, particularly when the Williamson ether synthesis may be challenging. nih.govnih.gov This reaction allows for the direct coupling of a phenolic compound, such as 5-fluoro-2-hydroxyphenyl derivative, with an alcohol, in this instance, isopentyl alcohol (3-methyl-1-butanol), in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov

The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol, which is then displaced by the nucleophilic phenoxide in an SN2 fashion. nih.gov This method is known for its high yields and stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter if it is chiral. The reaction is typically run in an aprotic solvent like THF or dichloromethane (B109758) at or below room temperature. nih.govnih.gov

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires a stereoselective approach. This is most commonly achieved through the asymmetric reduction of the ketone precursor, 5-fluoro-2-(isopentyloxy)acetophenone.

Asymmetric reduction can be accomplished using chiral reducing agents or, more commonly, a catalytic system composed of a metal catalyst and a chiral ligand. Ruthenium, rhodium, and iridium-based catalysts, in combination with chiral diphosphine or diamine ligands, are well-established for the highly enantioselective hydrogenation of ketones. For instance, Noyori's asymmetric hydrogenation using a Ru(II)-chiral diamine-diphosphine complex is a powerful method for producing chiral alcohols with high enantiomeric excess. acs.orgnih.gov

Another approach is the use of biocatalysts, such as ketoreductases (KREDs), which can exhibit excellent enantioselectivity and operate under mild, environmentally benign conditions. These enzymes can selectively reduce one face of the prochiral ketone, leading to the formation of a single enantiomer of the alcohol. The selection of the appropriate enzyme and reaction conditions is crucial for achieving high conversion and enantiomeric purity.

Method Catalyst/Reagent Typical Outcome
Asymmetric Hydrogenation Chiral Ru, Rh, or Ir complexesHigh enantiomeric excess (ee)
Biocatalytic Reduction Ketoreductases (KREDs)High enantiomeric excess (ee)

Asymmetric Reduction Approaches (e.g., Noyori catalysts for 1-phenylethanol (B42297) synthesis)

The asymmetric reduction of prochiral ketones is one of the most direct and efficient methods for producing enantiomerically pure secondary alcohols. Among the most celebrated catalysts for this transformation are the ruthenium-based complexes developed by Ryoji Noyori. mdpi.comnobelprize.org These catalysts, typically composed of a ruthenium center, a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, and a chiral diamine ligand, are renowned for their high activity and exceptional enantioselectivity in the hydrogenation of a wide array of ketones. mdpi.comnobelprize.org

The mechanism of Noyori catalysts involves a metal-ligand bifunctional interaction, where the ruthenium hydride transfers a hydride to the ketone's carbonyl carbon while the amine ligand's N-H proton is delivered to the carbonyl oxygen, often through a six-membered pericyclic transition state. nih.gov The presence of a base, such as potassium tert-butoxide, can significantly accelerate the reaction. nih.gov The specific chirality of the resulting alcohol is determined by the chirality of both the diphosphine and diamine ligands used in the catalyst complex. mdpi.com

While direct catalytic data for the precursor ketone, 1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone, is not extensively published, the effectiveness of Noyori-type catalysts on structurally similar substituted acetophenones is well-documented, demonstrating the broad applicability of this method. mdpi.comnobelprize.orgresearchgate.netrsc.org For instance, acetophenone and its derivatives can be hydrogenated with high substrate-to-catalyst ratios (up to 100,000) to yield the corresponding secondary alcohols with quantitative conversion and enantiomeric excesses (ee) often exceeding 99%. nobelprize.org

Table 1: Asymmetric Hydrogenation of Substituted Ketones with Noyori-type Catalysts
SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
Acetophenone(S)-BINAP-Ru / (S,S)-DPEN(R)-1-Phenylethanol99% nobelprize.org
AcetophenoneRu-SpiroPAP(R)-1-Phenylethanol>99% researchgate.net
Substituted AcetophenonesMn(I)-PNNP/SNNSChiral Alcoholsup to 85% researchgate.net
AcetophenoneFe-(SA,RP,RR)-7b' / KOtBu(R)-1-Phenylethanol92% rsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries offer a powerful, albeit less direct, route to enantiomerically pure alcohols. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of alcohols like this compound, a common approach involves an amide derived from a chiral auxiliary. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective auxiliaries for this purpose. nih.govharvard.edu The synthesis begins with the acylation of the chiral auxiliary with a carboxylic acid derivative, such as 5-fluoro-2-(isopentyloxy)benzoic acid. The resulting amide can be enolized and then undergoes highly diastereoselective alkylation (e.g., methylation) to create a new stereocenter. The stereochemical outcome is dictated by the conformation of the chelated enolate, which is shielded on one face by the auxiliary's structure. nih.gov

Subsequent cleavage of the alkylated amide, typically through hydrolysis or reduction, releases the enantiomerically enriched target molecule. For example, hydrolysis yields the corresponding carboxylic acid, while reduction with a hydride reagent can directly afford the desired chiral alcohol. harvard.edu Pseudoephenamine has shown particular promise, often providing higher diastereoselectivities than pseudoephedrine, especially in the formation of quaternary carbon centers. nih.gov

Table 2: Diastereoselective Alkylation using Pseudoephenamine Auxiliary
Amide SubstrateElectrophileDiastereomeric Ratio (dr)Reference
Pseudoephenamine PropanamideBenzyl (B1604629) Bromide>99:1 nih.gov
Pseudoephenamine PhenylacetamideMethyl Iodide97:3 nih.gov
α-methyl-α,β-unsaturated amideMe2CuLi, then MeI98:2 nih.gov

Enzymatic or Biocatalytic Transformations for Enantiopure Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes, operating under mild conditions in aqueous media, offer exquisite chemo-, regio-, and stereoselectivity. nih.govrsc.org The synthesis of enantiopure alcohols is a well-established application of biocatalysis, primarily through two main strategies: the kinetic resolution of a racemic alcohol or the asymmetric reduction of a prochiral ketone. nih.govrsc.org

In kinetic resolution, an enzyme, typically a lipase (B570770) like Candida antarctica Lipase B (CALB), selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other. nih.gov This allows for the separation of the faster-reacting acylated product from the unreacted, enantiomerically pure alcohol. rsc.org

A more direct and atom-economical approach is the asymmetric reduction of the corresponding ketone, 1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone, using alcohol dehydrogenases (ADHs). nih.govresearchgate.netacs.org These enzymes, often used in whole-cell systems (e.g., recombinant E. coli or Lactobacillus species) to ensure cofactor regeneration, can reduce ketones to either the (R) or (S) alcohol with very high enantiomeric excess, depending on the specific enzyme selected. nih.govacs.orgnih.gov For example, ADHs from Lactobacillus kefir are known to produce (R)-alcohols, while those from Thermoanaerobacter brokii can yield the (S)-enantiomer, providing access to both chiral products from the same precursor. nih.govresearchgate.net

Table 3: Biocatalytic Reduction of Ketones to Chiral Alcohols
SubstrateBiocatalyst (System)ProductEnantiomeric Excess (ee)Reference
3'-(Trifluoromethyl)acetophenoneE. coli-LXCAR-S154Y (Whole Cell)(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9% nih.gov
Racemic propargylic alcoholsrAaeUPO (oxidation) then LkADH (reduction)(R)-propargylic alcohols>99% researchgate.net
Racemic propargylic alcoholsrAaeUPO (oxidation) then TbADH (reduction)(S)-propargylic alcohols>99% acs.org
l-PhenylalanineMulti-enzyme cascade(R)-1-Phenyl-1,2-diol>99% nih.gov

Late-Stage Fluorination Strategies for Related Phenylethanols

Introducing a fluorine atom late in a synthetic sequence is a highly valuable strategy, particularly in drug discovery, as it allows for the rapid diversification of complex molecules without redesigning the entire synthesis. nih.govrsc.org For a molecule like this compound, a late-stage fluorination approach would involve synthesizing a non-fluorinated precursor, such as 1-(2-(isopentyloxy)-5-hydroxyphenyl)ethanol or a derivative thereof, and then introducing the fluorine atom onto the aromatic ring.

Several methods for the late-stage fluorination of phenols and their derivatives have been developed. One approach is deoxyfluorination, where a phenolic hydroxyl group is directly replaced by fluorine. Reagents like PhenoFluor have been designed for this purpose, converting phenols to the corresponding aryl fluorides. nih.govharvard.edu

Alternatively, transition-metal-catalyzed methods offer a versatile route. A common strategy involves converting the phenolic precursor into an aryl triflate or, more conveniently, an arylboronic acid or ester. A palladium-catalyzed reaction using an electrophilic fluorine source like Selectfluor can then be used to convert the arylboronic acid derivative into the desired aryl fluoride. nih.govharvard.edu Similarly, silver-catalyzed fluorination of aryl stannanes has proven effective for highly functionalized and complex substrates. nih.gov These methods tolerate a wide range of functional groups, making them suitable for application on elaborate molecules. nih.govharvard.edu

Table 4: Modern Late-Stage Fluorination Methods
Precursor TypeMethod/CatalystFluorinating ReagentKey FeaturesReference
PhenolsPhenoFluorPhenoFluorDirect deoxyfluorination of phenols and alcohols. nih.govharvard.edu
Arylboronic Acids/EstersPalladium-catalyzedSelectfluorBroad substrate scope, tolerates many functional groups. nih.govharvard.edu
Aryl StannanesSilver-catalyzedSelectfluorExceptionally effective for complex substrates. nih.gov
Aryl Pd(II) ComplexesPd(IV) complex[18F]Fluoride-derived reagentEnables synthesis of 18F-labeled PET tracers. nih.gov

Electrochemical Synthesis Approaches for Substituted Alcohols

Electrochemical synthesis is gaining recognition as a green and sustainable tool in organic chemistry, often avoiding harsh reagents and operating under mild conditions. jst.go.jp For the synthesis of substituted alcohols, electrochemical methods can be applied in several ways.

One approach is the electrochemical reduction of the precursor ketone. This can be performed in a divided or undivided cell, where the direct application of an electrical potential at the cathode reduces the carbonyl group to a hydroxyl group. While this method can be highly efficient, achieving high enantioselectivity without a chiral mediator remains a significant challenge.

A different strategy involves the electrochemical oxidation of a benzylic C-H bond. chemistryviews.org For a precursor like 1-ethyl-4-fluoro-2-(isopentyloxy)benzene, a site-selective oxidation could potentially form the desired alcohol. Recent advances using continuous flow reactors have demonstrated practical and cost-efficient benzylic C-H oxidation without the need for chemical oxidants or catalysts. chemistryviews.org The reaction proceeds via the formation of an ester intermediate (e.g., a trifluoroacetate), which is resistant to over-oxidation and is easily hydrolyzed to the target benzylic alcohol during aqueous workup. chemistryviews.org This approach offers high site selectivity and scalability. chemistryviews.org

Table 5: Electrochemical Synthesis of Substituted Alcohols and Derivatives
Substrate TypeElectrochemical MethodProduct TypeKey Conditions/FeaturesReference
Benzylic AlcoholsTwo-phase electrolysisAldehydes/KetonesPt electrodes, aq. NaBr/HBr. High yield for primary alcohols. researchgate.net
AlkylarenesAnodic C-H Oxidation (Flow)Benzylic AlcoholsGraphite anode, no catalyst, forms trifluoroacetate (B77799) intermediate. chemistryviews.org
Benzyl AlcoholsReductive CarboxylationArylacetic AcidsPt cathode, Mg anode, CO2 atmosphere, in DMSO. jst.go.jpresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol

Mechanisms of Alcohol Formation and Interconversion

The primary route for the formation of the secondary alcohol in 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol is the reduction of its corresponding prochiral ketone, 1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone. This transformation involves the addition of a hydride equivalent to the carbonyl carbon.

Hydride Reduction: The mechanism typically proceeds via nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction begins with the attack of the hydride on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. In a subsequent step, a protic solvent (like ethanol (B145695) or water) provides a proton to the negatively charged oxygen atom, yielding the final alcohol product. Due to the planar nature of the starting ketone, attack of the hydride can occur from either face, resulting in a racemic mixture of (R)- and (S)-enantiomers in the absence of chiral influences.

Biocatalytic Reduction: An alternative "green" approach is the use of biocatalysts, such as alcohol dehydrogenases (ADHs) found in various microorganisms. researchgate.net These enzymes can reduce ketones with high stereoselectivity, offering a pathway to enantiomerically pure chiral alcohols. nih.govnih.gov The mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone's carbonyl group within the enzyme's chiral active site. The specific orientation of the substrate in the active site dictates which face of the carbonyl is attacked, leading to the preferential formation of one enantiomer. For instance, studies on the bioreduction of acetophenone (B1666503) and its derivatives have demonstrated that various fungal and plant tissues can yield chiral alcohols with high enantiomeric excess (ee). nih.govnih.gov

Reactivity of the Fluoro-Substituted Aromatic Ring

The reactivity of the phenyl ring in this compound is governed by the electronic properties of its substituents: the fluoro group, the isopentyloxy group, and the 1-hydroxyethyl group.

Fluoro Group: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution than benzene (B151609). However, fluorine also has a lone pair of electrons that can be donated into the ring via resonance (+M effect), which is ortho, para-directing. The inductive effect is generally considered dominant for halogens.

Isopentyloxy Group: The ether's oxygen atom is strongly activating due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect). This effect significantly increases the electron density at the ortho and para positions, making the ring more reactive towards electrophiles. It is a powerful ortho, para-director.

1-Hydroxyethyl Group: This alkyl-based group is weakly activating through a positive inductive effect (+I) and is also an ortho, para-director.

In electrophilic aromatic substitution, the powerful activating effect of the isopentyloxy group at position 2 would be the dominant directing influence. However, the position para to the ether is blocked, and the two ortho positions are at C1 (blocked) and C3. Therefore, electrophilic attack would be directed primarily to position 3.

Conversely, the strong electron-withdrawing nature of fluorine makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when there is a strong nucleophile. google.com In SNAr reactions, the fluorine atom can act as a leaving group. The rate of such reactions is enhanced by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Cleavage and Formation Mechanisms of the Isopentyloxy Ether Linkage

Formation Mechanism: The isopentyloxy ether linkage is most commonly formed via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542), in this case, a derivative like 1-(5-fluoro-2-hydroxyphenyl)ethanol, with a base (e.g., sodium hydride, NaH) to form a nucleophilic phenoxide ion. This is followed by an SN2 reaction where the phenoxide attacks an isopentyl halide (e.g., 1-bromo-3-methylbutane). The reaction requires an unhindered primary or secondary alkyl halide for efficient substitution.

Cleavage Mechanism: Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgkhanacademy.org The mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). youtube.com Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile.

For an alkyl aryl ether like this compound, the C(sp²)-O bond of the phenyl ring is very strong and resistant to cleavage. libretexts.org Therefore, the nucleophilic attack occurs exclusively at the alkyl carbon. Since the isopentyl group is a primary alkyl group, the cleavage proceeds via an SN2 mechanism. youtube.comlibretexts.org The halide ion attacks the less sterically hindered carbon of the isopentyl group, displacing the 1-(5-fluoro-2-hydroxyphenyl)ethanol moiety. The final products are 1-(5-fluoro-2-hydroxyphenyl)ethanol and the corresponding isopentyl halide (e.g., 1-iodo-3-methylbutane).

Mechanistic Studies of Chiral Induction in Asymmetric Syntheses

The alcohol function at position 1 creates a chiral center. Synthesizing a single enantiomer of this compound requires an asymmetric synthesis, most commonly the asymmetric reduction of the precursor ketone. The mechanism of chiral induction depends on the chosen catalytic system.

Chiral Metal Catalysts: A prominent model for this transformation is the Noyori asymmetric hydrogenation, which uses ruthenium catalysts coordinated with chiral phosphine (B1218219) ligands (like BINAP) and a chiral diamine. mdpi.com The mechanism involves the formation of a ruthenium hydride species. The prochiral ketone coordinates to the metal center in a specific orientation dictated by the chiral ligands. This pre-organization creates a chiral environment that forces the hydride to be delivered to one specific face (re or si) of the carbonyl group, leading to the formation of one enantiomer in high excess. mdpi.commsu.edu

Biocatalytic Models: In biocatalytic reductions, the induction of chirality is governed by the three-dimensional structure of the enzyme's active site. Models like Prelog's rule can predict the stereochemical outcome. The ketone substrate binds to the active site in a sterically favored orientation, positioning one face of the carbonyl group towards the hydride-donating cofactor (NAD(P)H). The relative size of the substituents on the ketone (in this case, the substituted phenyl group and the methyl group) determines the preferred binding orientation and, consequently, the stereochemistry of the resulting alcohol. Studies on analogous ketones show that high enantiomeric excess can be achieved. nih.govnih.gov

Table 1: Examples of Asymmetric Reduction of Acetophenone Analogs This table presents research findings for compounds structurally analogous to the precursor of this compound to illustrate achievable enantioselectivity.

SubstrateCatalyst/MethodProduct ConfigurationEnantiomeric Excess (ee)Reference
AcetophenoneDaucus carota (Carrot) tissue(S)-1-Phenylethanol>98% nih.gov
4'-ChloroacetophenoneRaphanus sativus (Radish) tissue(R)-1-(4-Chlorophenyl)ethanol98% nih.gov
3'-HydroxyacetophenonePenicillium rubens VIT SS1(R)-1-(3-Hydroxyphenyl)ethanol>90% nih.gov
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli with Carbonyl Reductase(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9% nih.gov

Kinetic Investigations of Synthesis Pathways

Specific kinetic studies on the synthesis of this compound are not widely available in the public domain. However, a kinetic investigation into its synthesis, for example, via the catalytic reduction of its precursor ketone, would follow established principles of chemical kinetics.

The primary goal would be to determine the reaction rate's dependence on the concentrations of the reactant, catalyst, and hydrogen (if applicable), as well as on temperature. This is achieved by systematically varying these parameters and measuring the initial reaction rate. The data are then used to derive a rate law of the form:

Rate = k[Ketone]x[Catalyst]y[H₂]z

where k is the rate constant, and x, y, and z are the reaction orders with respect to the ketone, catalyst, and hydrogen, respectively. Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, are often applied to heterogeneous catalytic reactions to describe the relationship between reaction rates and reactant partial pressures or concentrations. chalmers.se

By conducting experiments at different temperatures, the activation energy (Eₐ) of the reaction can be determined using the Arrhenius equation:

k = Ae(-Eₐ/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. This data is crucial for understanding the reaction mechanism and for optimizing reaction conditions for large-scale synthesis. Kinetic models have been successfully developed for various catalytic processes, including methanol (B129727) synthesis and asymmetric hydrogenations, providing a framework for how such an investigation would be approached. mdpi.comresearchgate.net

Table 2: Illustrative Kinetic Data for a Catalytic Ketone Reduction This table is a hypothetical representation of data that would be collected in a kinetic study for the synthesis of a phenylethanol derivative. The values are for illustrative purposes only.

Run[Ketone] (mol/L)[Catalyst] (mol/L)Temperature (K)Initial Rate (mol L⁻¹ s⁻¹)
10.10.0013001.5 x 10⁻⁴
20.20.0013003.0 x 10⁻⁴
30.10.0023003.1 x 10⁻⁴
40.10.0013102.9 x 10⁻⁴
50.10.0013205.5 x 10⁻⁴

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show complex splitting patterns due to the fluorine substitution and the disubstituted benzene (B151609) ring. The methine proton of the ethanol (B145695) group would appear as a quartet, coupled to the adjacent methyl protons, which would in turn present as a doublet. The protons of the isopentyloxy group would exhibit characteristic shifts and multiplicities corresponding to the methylene and methine groups, as well as the terminal methyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the fluorine and the electron-donating effect of the isopentyloxy and hydroxyethyl groups.

¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the presence and chemical environment of the fluorine atom. A single resonance would be expected, with its chemical shift being indicative of the electronic environment of the fluoro-substituted phenyl ring.

Expected ¹H NMR Data:

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic CH 6.8 - 7.5 Multiplet
CH-OH ~4.9 Quartet
CH₃ (ethanol) ~1.5 Doublet
O-CH₂ (isopentyloxy) ~4.0 Triplet
CH₂ (isopentyloxy) ~1.8 Multiplet
CH (isopentyloxy) ~1.9 Multiplet
CH₃ (isopentyloxy) ~0.9 Doublet

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be utilized to determine the accurate mass of the molecular ion, which would in turn confirm the elemental formula (C₁₃H₁₉FO₂).

Electron Ionization (EI-MS): In EI-MS, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of a methyl group from the ethanol side chain, cleavage of the isopentyloxy group, and fragmentation of the aromatic ring. The resulting fragmentation pattern would provide a fingerprint for the molecule, aiding in its identification.

Electrospray Ionization (ESI-MS): ESI-MS, a softer ionization technique, would be expected to show a prominent protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, further confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments on the molecular ion or key fragment ions would be used to further probe the structure and establish fragmentation pathways, providing a higher degree of confidence in the structural assignment.

Expected Fragmentation Pattern in EI-MS:

m/z Proposed Fragment
226 [M]⁺
211 [M - CH₃]⁺
183 [M - CH₃ - CO]⁺
155 [M - C₅H₁₁O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-O stretching vibrations would be observed around 1050-1150 cm⁻¹ for the alcohol and 1200-1250 cm⁻¹ for the ether linkage. The C-F stretch of the fluorinated aromatic ring would likely appear in the 1100-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode
3200 - 3600 O-H stretch (alcohol)
2850 - 3000 C-H stretch (aliphatic)
1450 - 1600 C=C stretch (aromatic)
1200 - 1250 C-O stretch (ether)
1100 - 1200 C-F stretch

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Purity Determination

Since this compound contains a stereocenter at the carbinol carbon, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the stereochemical purity of a sample.

Optical Rotation: A solution of a single enantiomer of the compound would be expected to rotate the plane of plane-polarized light. The specific rotation, [α]D, would be a characteristic physical property of the enantiomerically pure compound. A racemic mixture would exhibit no optical rotation.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The ECD spectrum provides information about the absolute configuration of the chiral center. Comparison of the experimental ECD spectrum with theoretically calculated spectra for the (R)- and (S)-enantiomers would allow for the assignment of the absolute configuration.

High-Resolution Chromatography (e.g., HPLC, GC) for Purity and Isomeric Separation

High-resolution chromatographic techniques are crucial for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 or C8 column would be the primary method for determining the chemical purity of the compound. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol (B129727) would likely provide good separation from any impurities.

Chiral HPLC: To separate the enantiomers, chiral HPLC would be employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of CSP and mobile phase would be critical for achieving baseline separation.

Gas Chromatography (GC): GC could also be used for purity analysis, particularly if the compound is thermally stable and volatile. For the separation of enantiomers by GC, a chiral column, such as one coated with a cyclodextrin derivative, would be necessary. Derivatization of the alcohol group might be required to improve volatility and peak shape.

Typical Chiral HPLC Conditions:

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or similar
Flow Rate 0.5 - 1.5 mL/min

Computational Chemistry and Theoretical Investigations of 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and molecular geometry of organic molecules like 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol. DFT methods can accurately predict various electronic properties by solving the Kohn-Sham equations, offering a balance between computational cost and accuracy. nih.govumn.edu For this molecule, DFT calculations would typically be employed to determine its ground-state electronic structure, optimized molecular geometry, and related parameters.

Key aspects of the electronic structure that can be investigated include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: DFT can map the electron density surface, revealing the distribution of charge throughout the molecule. This is useful for identifying electron-rich and electron-deficient regions, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Geometric optimization using DFT would provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial arrangement of the fluoro, isopentyloxy, and ethanol (B145695) substituents on the phenyl ring.

Table 1: Hypothetical DFT-Calculated Electronic and Geometric Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and electronic stability.
Dipole Moment2.5 DSuggests moderate polarity, influencing solubility and intermolecular forces.
C-F Bond Length1.35 ÅTypical bond length for a C-F bond in an aromatic system.
O-C (isopentyloxy) Bond Length1.37 ÅCharacteristic of an ether linkage to an aromatic ring.

Note: The values in this table are hypothetical and serve as examples of the types of data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of the flexible isopentyloxy and ethanol side chains in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%)
1Extended isopentyloxy chain, anti-orientation of ethanol OH0.0065
2Gauche isopentyloxy chain, anti-orientation of ethanol OH0.8520
3Extended isopentyloxy chain, gauche-orientation of ethanol OH1.5010
4Gauche isopentyloxy chain, gauche-orientation of ethanol OH2.505

Note: The values in this table are hypothetical and for illustrative purposes. The actual energy landscape would likely contain more conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.

Quantum chemical methods, often DFT, can be used to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.govacs.orgacs.orgresearchgate.net These shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C NMR). The prediction of ¹⁹F NMR chemical shifts is also a well-established computational technique for fluorinated aromatic compounds. nih.govacs.orgacs.orgresearchgate.net Comparing the predicted NMR spectra with experimental data can help to confirm the structure of the molecule and assign the resonances to specific atoms.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹⁹F-115.2-114.8
¹H (ethanol CH)4.854.82
¹H (ethanol CH₂)2.802.77
¹³C (C-F)158.3157.9
¹³C (C-O, ether)155.1154.6

Note: These are illustrative values. The accuracy of predicted NMR shifts depends on the level of theory and basis set used in the calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying the transition state(s) connecting the reactants and products on the potential energy surface. For this compound, one could model various reactions, such as the oxidation of the ethanol group or substitution reactions on the aromatic ring.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.netnih.gov For example, modeling the dehydration of the ethanol group would involve locating the transition state for the elimination of a water molecule and calculating the associated energy barrier.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comacs.orgnih.govresearchgate.net An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide valuable information about solvent effects and intermolecular interactions.

In an MD simulation, the motions of all atoms in the system are calculated by numerically solving Newton's equations of motion. This allows for the study of how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time in response to the solvent environment. nih.gov Key insights that could be gained from MD simulations include:

Solvation Structure: The radial distribution functions of solvent molecules around different parts of the solute can be calculated to understand the solvation shell structure.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the ethanol group and solvent molecules can be monitored over time.

Conformational Dynamics: MD simulations can reveal the dynamic transitions between different conformers and the influence of the solvent on the conformational equilibrium.

By providing a detailed picture of the molecule's behavior in a realistic environment, MD simulations complement the static picture provided by quantum chemical calculations.

Derivatization and Functionalization Reactions of 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol

Oxidation Reactions of the Secondary Alcohol (e.g., to 5-Fluoro-2-(isopentyloxy)acetophenone)

The secondary alcohol group in 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol is a primary site for oxidation to yield the corresponding ketone, 5-Fluoro-2-(isopentyloxy)acetophenone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as chromium trioxide (CrO₃). libretexts.org Potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective but can be less selective. libretexts.org For milder and more selective oxidations, reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane are frequently utilized. proquest.com These hypervalent iodine reagents are known for their high efficiency and tolerance of various functional groups, which would be advantageous in preserving the isopentyloxy ether linkage and the fluoro-substituted aromatic ring. proquest.comsiu.edu

Photochemical methods offer a green and mild alternative for alcohol oxidation. For instance, the use of thioxanthenone as a photocatalyst with molecular oxygen from the air as the oxidant has been shown to convert primary and secondary benzylic alcohols to their corresponding aldehydes and ketones. rsc.org The selective oxidation of benzylic alcohols can also be achieved using (photo)electrocatalysis, where the reaction conditions can be tuned to favor the formation of either the aldehyde/ketone or the carboxylic acid. rsc.org The presence of both an electron-donating alkoxy group and an electron-withdrawing fluorine atom on the phenyl ring can influence the reaction kinetics and selectivity of these oxidation reactions. acs.org

Table 1: Examples of Oxidation Reactions of Secondary Benzylic Alcohols

Oxidant/CatalystSubstrateProductYield (%)Reference
Pyridine N-oxide, Ag₂OBenzylic halidesAromatic ketonesGood nih.gov
o-Iodoxybenzoic acid (IBX)Secondary alcoholsKetonesGood to Excellent proquest.com
Thioxanthenone (photocatalyst), AirSecondary benzylic alcoholsKetonesLow to Excellent rsc.org
Bis(methanesulfonyl) peroxide, Cu(I) acetateSecondary benzylic C-HBenzylic alcoholsNot specified acs.orgnih.gov
Dicopper(II) pyrazole (B372694) complexHydroxy-substituted benzylic alcoholsAldehydesRate enhancement >5 x 10⁴ ru.nl

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group of this compound can undergo etherification and esterification to produce a diverse range of derivatives. These reactions involve the formation of a new C-O bond at the secondary benzylic position.

Etherification: The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the case of this compound, it would first be deprotonated with a strong base to form the corresponding alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.com Metal-catalyzed etherification reactions provide an alternative route. For instance, copper-catalyzed coupling of alcohols with aryl halides (Ullmann condensation) or alkyl halides has been developed. organic-chemistry.orgunion.edu Additionally, palladium-catalyzed methods have been reported for the synthesis of alkyl aryl ethers from alcohols and aryl halides. organic-chemistry.org Iron salts have also been shown to catalyze the dehydrative etherification of benzylic alcohols. nih.gov

Esterification: Esterification can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine. A patent describes the synthesis of R-1-(4-fluorophenyl)ethanol ester through a dynamic kinetic resolution process using a lipase (B570770) as a biocatalyst and an acyl donor, highlighting the potential for enantioselective esterification. google.com

Table 2: Examples of Etherification and Esterification of Benzylic Alcohols

Reaction TypeReagents/CatalystSubstrateProductYield (%)Reference
Williamson Ether SynthesisStrong base, Alkyl halideSecondary alcoholAlkyl etherVaries masterorganicchemistry.com
Ullmann-type CouplingCuI, N,N-dimethylglycineAryl iodide, Aliphatic alcoholAryl alkyl etherHigh organic-chemistry.org
Buchwald-Hartwig EtherificationPd catalyst, LigandAryl halide, Primary alcoholAlkyl aryl etherHigh organic-chemistry.org
Dehydrative EtherificationFeCl₃·6H₂OBenzylic alcoholSymmetrical ether53-91 nih.gov
Dynamic Kinetic ResolutionLipase, Acyl donor1-(4-fluorophenyl)ethanolR-1-(4-fluorophenyl)ethanol ester95.4 google.com

Palladium-Catalyzed Cross-Coupling Reactions on the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound is amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. The fluorine substituent can influence the reactivity of the aromatic ring in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. To utilize this compound in a Suzuki-Miyaura reaction, it would typically need to be first converted to an aryl halide or triflate. Alternatively, if a bromo- or iodo-substituted precursor of the title compound is used, the coupling can be performed directly. The presence of the fluorine atom can affect the electronic properties of the aromatic ring and thereby influence the efficiency of the coupling reaction. nsf.govnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction would require the conversion of the starting material to an aryl halide or triflate. The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and functional group tolerance. researchgate.netorganic-chemistry.org The presence of both fluoro and alkoxy substituents on the aromatic ring would need to be considered when optimizing the reaction conditions. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Suzuki-Miyaura Coupling[Pd(NHC)(μ-Cl)Cl]₂Aryl fluorosulfonates, Arylboronic acidsBiaryls nsf.govnih.gov
Buchwald-Hartwig AminationPd(OAc)₂/RuPhos(Hetero)aryl halides, Secondary aminesAryl amines researchgate.net
Buchwald-Hartwig AminationPd(dba)₂/Ligand(Hetero)aryl chlorides, Primary/secondary aminesAryl amines researchgate.net

Modifications of the Isopentyloxy Side Chain

The isopentyloxy side chain of this compound provides another avenue for derivatization. Modifications can include cleavage of the ether linkage or functionalization of the alkyl chain.

Cleavage of the Aryl Alkyl Ether: The ether linkage can be cleaved under various conditions to yield a phenol (B47542) and an isopentyloxy-derived fragment. Acidic cleavage using strong acids like HBr or HI is a common method. libretexts.org The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. In the case of aryl alkyl ethers, the cleavage typically results in a phenol and an alkyl halide because the aromatic C-O bond is stronger than the alkyl C-O bond. libretexts.orgnumberanalytics.com More recent methods involve transition-metal-free reductive cleavage using a combination of a silane (B1218182) and a base. numberanalytics.com Fungal peroxygenases have also been shown to cleave a variety of ethers, including methyl t-butyl ether and tetrahydrofuran (B95107), through a hydrogen abstraction and oxygen rebound mechanism. nih.gov

Functionalization of the Alkyl Chain: The alkyl portion of the isopentyloxy group can also be functionalized. Photocatalytic methods using an acridinium (B8443388) catalyst have been developed for the selective C-H functionalization of the α-aryloxyalkyl position of aryl alkyl ethers. rsc.orgresearchgate.netresearchgate.net This approach allows for the introduction of various functional groups, such as cyano or allyl groups, onto the carbon adjacent to the ether oxygen. researchgate.net This type of reaction would allow for the modification of the isopentyloxy chain without cleaving the ether bond.

Table 4: Examples of Aryl Alkyl Ether Modifications

Reaction TypeReagents/CatalystSubstrate TypeProduct TypeReference
Acidic CleavageHBr or HIAryl alkyl etherPhenol and Alkyl halide libretexts.org
Photocatalytic C-H FunctionalizationAcridinium catalyst, Phosphate baseAryl alkyl etherα-Functionalized ether rsc.orgresearchgate.netresearchgate.net
Enzymatic CleavageFungal PeroxygenaseAlkyl aryl ethersPhenol and Aldehyde nih.gov

Preparation of Chiral Intermediates from this compound

The secondary alcohol in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The preparation of enantiomerically pure or enriched forms is often crucial for applications in fields such as medicinal chemistry and materials science. Two primary strategies for obtaining chiral intermediates are enzymatic kinetic resolution of the racemic alcohol and asymmetric synthesis of the alcohol from the corresponding ketone.

Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. jocpr.com This results in a mixture of one enantiomer as the ester and the other as the unreacted alcohol, which can then be separated. For example, the kinetic resolution of fluorinated propargyl alcohols has been successfully achieved using lipase-catalyzed enantioselective transesterification. researchgate.net Similarly, the enzymatic kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols has been optimized to achieve high conversions and excellent enantiomeric excess. scielo.brresearchgate.net A patent application details the dynamic kinetic resolution of 1-(4-fluorophenyl)ethanol, combining enzyme-catalyzed transesterification with zeolite-catalyzed racemization of the slower-reacting enantiomer to achieve a high yield of a single enantiomeric ester. nih.gov

Asymmetric Synthesis: This approach involves the enantioselective reduction of the prochiral ketone, 5-Fluoro-2-(isopentyloxy)acetophenone, to produce a single enantiomer of the alcohol. This can be achieved using chiral reducing agents or catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for the asymmetric reduction of ketones. youtube.com Another powerful method is the Noyori asymmetric hydrogenation, which uses a chiral ruthenium catalyst. youtube.com Biocatalytic asymmetric reduction using whole-cell systems or isolated enzymes offers an environmentally friendly alternative and has been successfully applied to the synthesis of fluorinated 1-arylethanols. acs.org

Table 5: Methods for Preparing Chiral 1-Arylethanols

MethodKey Reagents/CatalystSubstrateProductKey FeatureReference
Enzymatic Kinetic ResolutionLipase (e.g., Novozym 435)Racemic alcoholEnantioenriched alcohol and esterHigh enantioselectivity jocpr.comresearchgate.net
Dynamic Kinetic ResolutionLipase, Zeolite catalystRacemic alcoholSingle enantiomer of esterHigh yield and selectivity nih.gov
Asymmetric Reduction (CBS)Chiral oxazaborolidine, BoraneProchiral ketoneEnantioenriched alcoholReliable for many ketones youtube.com
Asymmetric Hydrogenation (Noyori)Chiral Ru-catalystProchiral ketoneEnantioenriched alcoholHigh efficiency and enantioselectivity youtube.com
Biocatalytic Asymmetric ReductionWhole cells/Enzymes (e.g., from Geotrichum candidum)Prochiral ketoneEnantioenriched alcoholGreen and selective acs.org

Exploration of Structure Activity Relationships Sar Through Analogues of 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol

Impact of Fluorine Position and Substitution on Molecular Properties

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance a molecule's pharmacological profile. In the context of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol analogues, the position and nature of substituents on the phenyl ring profoundly influence molecular properties such as metabolic stability, binding affinity, and electronic character.

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow it to serve multiple roles. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov For instance, p-fluoro substituents are known to prevent aromatic hydroxylation, thereby increasing the metabolic stability and in vivo activity of drugs like Ezetimibe. nih.gov The electron-withdrawing nature of fluorine can also deactivate the aromatic ring towards certain metabolic pathways. nih.gov

Studies on various classes of compounds have demonstrated the significant impact of fluorine substitution. In a series of diazatricyclodecane derivatives, substituting a specific position on an indene (B144670) ring with fluorine maintained high μ-opioid receptor affinity, whereas substitution with larger halogens like chlorine or bromine resulted in a dramatic loss of affinity, highlighting the importance of substituent size. nih.gov Similarly, research on phenoxybenzamides revealed that a 4-fluorophenoxy substituent generally conferred a beneficial effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

The electronic effects of substituents are also critical. Investigations into substituted benzoselenadiazole (BSeD) derivatives showed that electron-withdrawing groups like fluorine and cyano strengthen non-covalent interactions such as chalcogen bonds, while electron-donating groups weaken them. acs.org This principle is directly applicable to the phenyl ring of the title compound, where modulating the electronic landscape can tune interactions with a biological target. Comparative studies on phenyl-aminoethanols found that substituting the chlorine atoms of clenbuterol (B1669167) with combinations like chloro-fluoro or fluoro-cyano resulted in potent β2-mimetic activity. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Molecular Activity This table collates findings from various studies to illustrate the general principles of how different substituents on a phenyl ring can affect biological activity and properties.

Substituent/Analogue ClassObserved EffectReference FindingSource
p-Fluoro substitutionBlocks metabolic oxidation, improves stabilityUsed in Ezetimibe to prevent hydroxylation and improve pharmacokinetics. nih.gov
Fluoro vs. Chloro/BromoFluorine maintained receptor affinity while Cl and Br abolished it.Study on diazatricyclodecane derivatives for μ-opioid receptor binding. nih.gov
Fluoro-cyano substitutionLed to potent β2-mimetic activity.Research on analogues of phenyl-aminoethanols. nih.gov
4-Fluorophenoxy moietyGenerally advantageous for antiplasmodial activity.SAR study of 2-phenoxybenzamide (B1622244) derivatives. mdpi.com
Electron-withdrawing groups (F, CN)Strengthens intermolecular chalcogen bonds.Theoretical and experimental study on substituted BSeD complexes. acs.org

Influence of the Alkyl Chain Length and Branching in the Ether Moiety on Molecular Interactions

The isopentyloxy group in this compound serves as a crucial lipophilic handle that can engage in hydrophobic interactions within a receptor binding pocket. The length and branching of this alkyl chain are critical determinants of binding affinity and selectivity.

Structure-activity relationship studies on cannabimimetic indoles, which also feature an N-1 alkyl side chain, provide a compelling model for the importance of chain length. Research demonstrated that high-affinity binding to both CB1 and CB2 cannabinoid receptors required a minimum alkyl chain length of three carbons, with optimal binding observed for a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons led to a significant decrease in binding affinity at both receptors, indicating that the binding pocket has a specific size limitation. nih.gov This suggests that the five-carbon isopentyl chain of the title compound may be optimized for its intended target.

Theoretical and experimental studies on other molecular classes corroborate these findings. The electrochemical fluorination of n-alkane carboxylic acid chlorides showed that yields and current efficiencies were maximal for C8 and C9 chains, indicating that chain length can significantly influence reaction outcomes. cecri.res.in In the realm of materials science, theoretical studies on carbazole-based dyes found that systematically increasing the length of an alkyl chain substituent altered the HOMO/LUMO energy levels and the energy gap, which in turn affects the optoelectronic properties of the molecules. researchgate.net While the context is different, it underscores the principle that alkyl chain length directly modulates fundamental molecular properties.

Table 2: Influence of Alkyl Chain Length on Cannabinoid Receptor Binding This table is based on findings for N-1 alkyl cannabimimetic indoles, which serves as an illustrative model for the principles discussed.

N-1 Alkyl Chain LengthRelative Binding Affinity (CB1/CB2)InterpretationSource
C1 (Methyl) - C2 (Ethyl)LowInsufficient length for optimal hydrophobic interaction. nih.gov
C3 (Propyl) - C4 (Butyl)HighSufficient length for high-affinity binding. nih.gov
C5 (Pentyl)OptimalIdeal fit within the receptor's hydrophobic pocket. nih.gov
C6 (Hexyl)HighSlightly suboptimal but still effective. nih.gov
C7 (Heptyl)Dramatically DecreasedChain is likely too long, causing steric clash or unfavorable conformations. nih.gov

Stereochemical Implications in Molecular Recognition and Interactions

The hydroxyl-bearing carbon in the 1-phenylethanol (B42297) scaffold is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol and (S)-1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol. This stereochemistry is of paramount importance in pharmacology because biological targets like enzymes and receptors are themselves chiral entities, composed of L-amino acids. Consequently, the two enantiomers of a drug can exhibit vastly different affinities, efficacies, and metabolic profiles.

An excellent demonstration of this principle is the enzymatic resolution of racemic 1-phenylethanol, the parent compound lacking the fluoro and isopentyloxy groups. nih.gov In a laboratory experiment using the enzyme acylase I to catalyze the acetylation of the alcohol, a distinct preference for one enantiomer is observed. nih.gov By analyzing the resulting mixture, it can be determined that the enzyme selectively catalyzes the reaction of the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. nih.gov This stereoselectivity arises because the (R)-enantiomer fits more productively into the enzyme's chiral active site than the (S)-enantiomer.

This differential interaction is a cornerstone of molecular recognition. The three-dimensional arrangement of the phenyl group, the hydroxyl group, and the methyl group around the chiral center dictates how the molecule can interact with amino acid residues in a binding pocket through hydrogen bonds, hydrophobic interactions, and pi-stacking. One enantiomer may achieve a perfect complementary fit, leading to high-affinity binding and a biological response, while the other may bind weakly or not at all, or even bind to a different target, potentially causing off-target effects. Therefore, the synthesis and testing of individual enantiomers of this compound is a critical step in understanding its SAR.

Table 3: Stereoselective Enzymatic Reaction of 1-Phenylethanol This table illustrates the principle of stereoselectivity using the enzymatic acylation of racemic 1-phenylethanol as a model.

Starting MaterialEnzymeReactionOutcomeSource
Racemic (R/S)-1-PhenylethanolAcylase ITransesterification with vinyl acetateThe enzyme shows a preference for the (R)-enantiomer, leading to the formation of (R)-1-phenylethyl acetate. nih.gov
Unreacted Alcohol--The unreacted alcohol is enriched in the (S)-enantiomer. nih.gov

Systematic Structural Modifications to Probe Conformational Preferences

The biological activity of a flexible molecule like this compound is dictated by the three-dimensional conformation it adopts when binding to its target. Probing the conformational preferences of this molecule and its analogues is essential for understanding its SAR. This is often achieved through a combination of systematic structural modifications, advanced spectroscopic techniques like NMR, and computational modeling.

For aromatic ketones and alcohols, a key conformational question is the orientation of the side chain relative to the phenyl ring. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives, which are structurally analogous to the title compound, have used NMR spectroscopy to reveal these preferences. nih.gov By analyzing through-space spin-spin couplings between the fluorine atom and protons on the acetyl group (Hα), researchers determined that these molecules exist almost exclusively in an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. nih.gov This preference is driven by the minimization of dipole-dipole repulsion between the C-F and C=O bonds. nih.gov Similar studies using lanthanide induced shift (LIS) techniques on 2-fluoro-benzaldehydes and acetophenones also found that the trans conformer is more stable. rsc.org

The conformational equilibrium can be influenced by factors such as solvent polarity and further structural modifications. nih.gov By systematically synthesizing analogues with different substituents or by altering the ether chain, chemists can probe how these changes affect the conformational landscape. For example, introducing bulky groups near the ethanol (B145695) side chain could favor or disfavor certain rotamers. Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data, allowing for the calculation of the relative energies of different conformers and providing insight into the underlying electronic and steric factors. nih.govnih.gov Understanding the low-energy, or "bioactive," conformation is a key goal that can guide the design of more rigid analogues that are "pre-organized" for binding, potentially increasing affinity and selectivity. acs.org

Design Principles for Modulating Molecular Interactions Based on Substituent Effects

A comprehensive understanding of the structure-activity relationships gleaned from analogues of this compound provides a clear set of principles for designing new molecules with modulated biological interactions. This rational design process aims to optimize potency, selectivity, and pharmacokinetic properties by making targeted modifications based on established SAR data. mdpi.comnih.gov

The core design principles can be summarized as follows:

Fine-Tuning Electronic and Metabolic Properties via Ring Substitution: The fluorine at the 5-position is critical, likely enhancing metabolic stability and contributing to binding. nih.gov The SAR data suggests that further modulation is possible. Replacing the fluorine with other small, electron-withdrawing groups (e.g., a cyano group) or exploring alternative fluorination patterns could fine-tune electronic interactions with the target. acs.orgnih.gov Conversely, adding small electron-donating groups could be explored if a different electronic profile is desired.

Optimizing Lipophilicity and Pocket Filling with the Ether Chain: The isopentyl ether chain appears to be near-optimal in length for engaging hydrophobic pockets, based on analogous systems where a five-carbon chain confers maximal affinity. nih.gov Design strategies could involve exploring subtle variations in branching (e.g., n-pentyl, neopentyl) to probe the specific shape of the hydrophobic pocket more precisely. Shortening or lengthening the chain would likely be detrimental unless the target pocket is unusually small or large.

Exploiting Stereochemistry for Affinity and Selectivity: Biological activity is almost certainly stereospecific. The synthesis and isolation of the pure (R) and (S) enantiomers is the most critical step to identify the eutomer (the more active enantiomer). All future design efforts should focus on synthesizing analogues as single enantiomers to maximize potency and minimize potential off-target effects from the distomer (the less active enantiomer). nih.gov

Conformation-Based Design of Rigid Analogues: The flexibility of the ethanol and ether side chains presents both a challenge and an opportunity. Understanding the preferred "bioactive" conformation from spectroscopic and computational studies allows for the design of more rigid analogues. nih.govacs.org This can be achieved by incorporating the flexible chains into ring structures (e.g., forming a chromane (B1220400) or related heterocyclic system). Such rigidification reduces the entropic penalty of binding, which can lead to a significant increase in affinity and selectivity. acs.org

By integrating these principles, chemists can move from exploratory SAR to hypothesis-driven drug design, creating focused libraries of compounds with a high probability of improved performance. nih.govresearchgate.net

Applications of 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol and Its Derivatives in Organic Synthesis Research

Use as Chiral Building Blocks in Complex Molecule Synthesis

No specific research findings are available for the use of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol as a chiral building block. While chiral phenylethanols are a recognized class of compounds used in the asymmetric synthesis of complex molecules, no literature specifically details the application of this particular compound.

Precursors for Advanced Functional Materials Research

There is no published research on the use of this compound as a precursor for advanced functional materials.

Methodological Development in Fluorine Chemistry

The role of this compound in the development of new methodologies in fluorine chemistry has not been described in the available scientific literature.

Probes for Mechanistic Studies in Catalysis

No studies have been identified that utilize this compound as a probe for mechanistic studies in catalysis.

Intermediate in the Synthesis of Other Phenylethanol Derivatives

There is no documented evidence of this compound being used as an intermediate in the synthesis of other phenylethanol derivatives.

Future Directions and Emerging Research Avenues for 1 5 Fluoro 2 Isopentyloxy Phenyl Ethanol

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a fertile ground for innovation in the synthesis of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol. A primary focus in this area is the use of biocatalysis, which employs enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions.

For the synthesis of this compound, the key step is the asymmetric reduction of the corresponding ketone, 1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone. Biocatalytic reduction using alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis or yeast strains such as Rhodotorula glutinis presents a promising green alternative to traditional chemical reductants. researchgate.netnih.gov These enzymes can exhibit high enantioselectivity, yielding the desired chiral alcohol with high purity. researchgate.netnih.gov The use of immobilized enzymes or whole cells can further enhance the sustainability of the process by allowing for catalyst recycling and simplifying product purification. nih.gov

Another green approach involves electrochemical synthesis. The reduction of the precursor ketone can potentially be achieved using electrochemical methods, which replace chemical reducing agents with electrons, thereby minimizing waste. researchgate.net

Hypothetical Data Table: Comparison of Synthetic Routes

Parameter Traditional Chemical Reduction Biocatalytic Reduction
Reducing Agent Sodium borohydride (B1222165) Alcohol Dehydrogenase (ADH)
Solvent Methanol (B129727)/Water Aqueous buffer
Temperature (°C) 0 - 25 25 - 40
Enantiomeric Excess (%) Variable, often requires chiral auxiliaries >99% (S)-enantiomer nih.gov
Waste Products Borate (B1201080) salts Minimal, co-factor regeneration byproducts

| Catalyst Reusability | No | High (with immobilization) nih.gov |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. The synthesis of fluorinated compounds, in particular, can benefit from the enhanced temperature and pressure control afforded by flow reactors, which allows for the safe handling of potentially hazardous reagents. beilstein-journals.orgdurham.ac.ukresearchgate.net

A multi-step synthesis of this compound could be designed as a fully integrated flow process. For instance, the etherification of 5-fluoro-2-hydroxyphenylethanone with an isopentyl halide, followed by the reduction of the resulting ketone, could be performed in a sequential, continuous manner. This approach minimizes the need for isolation and purification of intermediates, leading to a more streamlined and efficient process. mdpi.com The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow system can lead to higher yields and purities of the final product. researchgate.net

Hypothetical Data Table: Batch vs. Flow Synthesis

Parameter Batch Synthesis Flow Synthesis
Reaction Time Several hours to days Minutes to hours
Process Control Limited High (temperature, pressure, mixing) researchgate.net
Safety Potential for thermal runaway Enhanced safety due to small reaction volumes durham.ac.uk
Scalability Difficult, requires process redesign Straightforward by running for longer times

| Productivity ( g/hour ) | Lower | Significantly higher |

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Novel Catalytic Systems for Efficient Transformations

The development of novel catalysts is crucial for improving the efficiency and selectivity of the synthesis of this compound. The key transformation, the asymmetric reduction of a prochiral ketone, is an area of intense research. While biocatalysts are a promising option, transition metal catalysts also offer a high degree of tunability and efficiency.

Ruthenium-based catalysts, for example, have been shown to be highly effective for the asymmetric hydrogenation of acetophenone (B1666503) derivatives, achieving excellent yields and enantioselectivities. sigmaaldrich.com The design of new chiral ligands for these metal centers is a continuous effort, aiming to improve catalyst activity and selectivity for a wider range of substrates, including those with the specific substitution pattern of 1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone. Homogeneous catalysts that are soluble in the reaction medium can be adapted for continuous processes in membrane reactors, combining the advantages of catalysis with flow chemistry. capes.gov.br

Exploration of Unconventional Reactivity Profiles

The presence of a fluorine atom on the aromatic ring of this compound can lead to unconventional reactivity that warrants further exploration. The strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring, potentially enabling novel functionalization reactions. For example, nucleophilic aromatic substitution (SNA) reactions, which are typically challenging on unsubstituted benzene (B151609) rings, may become more feasible.

Q & A

Q. What are the key synthetic strategies for preparing 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Etherification : Introducing the isopentyloxy group via nucleophilic substitution of a fluorophenol derivative (e.g., 5-fluoro-2-hydroxyphenyl precursors) with isopentyl bromide, using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Reduction : Reducing a ketone intermediate (e.g., 1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone) to the secondary alcohol using NaBH₄ or catalytic hydrogenation with Pd/C .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess isopentyl bromide for complete substitution) and temperature to minimize side reactions like over-alkylation.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the isopentyloxy methylene group (δ ~3.7–4.2 ppm), fluorine-induced splitting in aromatic protons, and ethanol CH₂/OH signals .
    • HRMS : Validate molecular weight (C₁₃H₁₉FO₂; theoretical [M+H]⁺ = 235.1448) .
  • X-ray crystallography (if crystalline): Resolve stereochemical details and intermolecular interactions .

Q. What preliminary biological screening methods are applicable for evaluating its bioactivity?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX-2) or kinases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral secondary alcohol?

  • Biocatalytic methods : Employ lipases (e.g., Candida antarctica Lipase B) in kinetic resolution via transesterification with vinyl acetate. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Chiral auxiliaries : Synthesize diastereomeric derivatives (e.g., Mosher esters) for NMR-based ee determination .

Q. What strategies address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility adjustments : Optimize DMSO concentration (<1% v/v) or use solubilizing agents (e.g., cyclodextrins) to prevent aggregation .
  • Metabolic stability : Evaluate compound degradation in assay media via LC-MS to correlate bioactivity with actual exposure .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Modify substituents :
    • Replace isopentyloxy with bulkier alkoxy groups to enhance lipophilicity and membrane permeability .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to stabilize π-π interactions with target proteins .
  • Pro-drug approaches : Convert the ethanol group to esters (e.g., acetate) for enhanced bioavailability .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Oxidation : Store under inert gas (N₂/Ar) at −20°C with antioxidants (e.g., BHT).
  • Hydrolysis : Use anhydrous solvents (e.g., acetonitrile) for stock solutions and avoid aqueous buffers at extreme pH .
  • Light sensitivity : Protect from UV exposure using amber vials .

Q. Are there computational methods to predict its environmental fate or toxicity?

  • QSAR models : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .
  • Molecular docking : Simulate interactions with environmental receptors (e.g., estrogen receptors) to assess endocrine disruption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.